molecular formula C19H19N3O6S2 B2898844 (Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-59-2

(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2898844
CAS RN: 865247-59-2
M. Wt: 449.5
InChI Key: AIKDHWGZRPBVHD-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound . It contains a benzene ring fused with a thiazole ring. The molecule also has a sulfamoyl group (-SO2NH2), a methoxybenzoyl group (a benzoyl group with a methoxy substituent), and an ethyl acetate group attached to the thiazole ring.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]thiazol derivatives have shown antidepressant and anticonvulsant effects .

Future Directions

The study of benzo[d]thiazol derivatives is an active area of research due to their wide range of biological activities . This particular compound could be of interest in various fields, depending on its properties and activity.

properties

IUPAC Name

ethyl 2-[2-(3-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-3-28-17(23)11-22-15-8-7-14(30(20,25)26)10-16(15)29-19(22)21-18(24)12-5-4-6-13(9-12)27-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKDHWGZRPBVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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